
3-Bromo-4-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a bromine atom attached to the third carbon and a methyl group attached to the fourth carbon of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyloxolan-2-one can be achieved through several methods. One common approach involves the bromination of 4-methyloxolan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) under light conditions . The reaction typically proceeds via a radical mechanism, where the bromine atom is introduced at the desired position on the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced purification techniques helps in obtaining high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to 4-methyloxolan-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: 3-Hydroxy-4-methyloxolan-2-one, 3-Amino-4-methyloxolan-2-one.
Reduction: 4-Methyloxolan-2-one.
Oxidation: 3-Bromo-4-methyloxolan-2-carboxylic acid.
Scientific Research Applications
3-Bromo-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyloxolan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methyloxolan-2-one: Similar structure with a chlorine atom instead of bromine.
4-Methyloxolan-2-one: Lacks the halogen atom, making it less reactive in substitution reactions.
3-Bromo-2-oxopentanoic acid: Contains a similar bromine atom but has a different functional group.
Uniqueness
3-Bromo-4-methyloxolan-2-one is unique due to the presence of both a bromine atom and a methyl group on the oxolane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
33693-68-4 |
|---|---|
Molecular Formula |
C5H7BrO2 |
Molecular Weight |
179.01 g/mol |
IUPAC Name |
3-bromo-4-methyloxolan-2-one |
InChI |
InChI=1S/C5H7BrO2/c1-3-2-8-5(7)4(3)6/h3-4H,2H2,1H3 |
InChI Key |
OEXUHHGBLDHIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


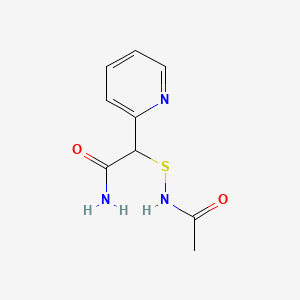
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
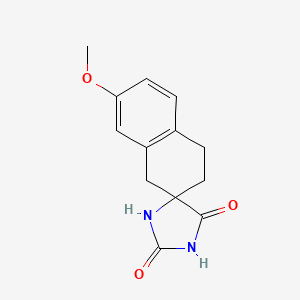
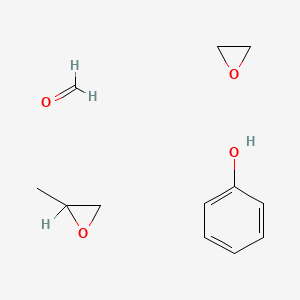

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
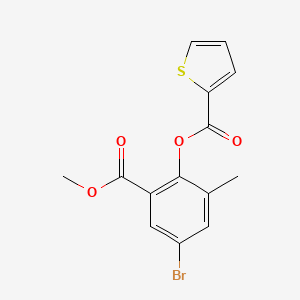
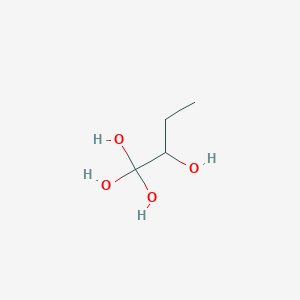


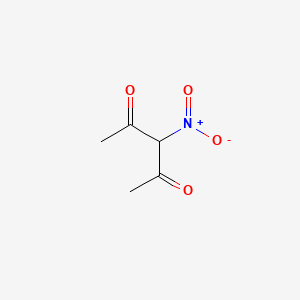
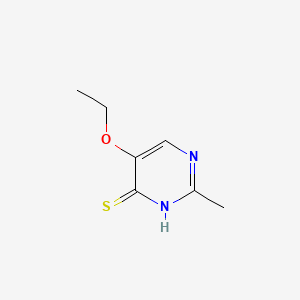
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
